molecular formula C9H9FN2 B12434569 3-(3-Fluorophenylamino)propanenitrile

3-(3-Fluorophenylamino)propanenitrile

Katalognummer: B12434569
Molekulargewicht: 164.18 g/mol
InChI-Schlüssel: XOSSIXDEFMTZJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenylamino)propanenitrile is an organic compound with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It is characterized by the presence of a fluorophenyl group attached to an aminopropanenitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3-Fluorophenylamino)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 3-fluoroaniline with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenylamino)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenylamino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorophenyl group can engage in various aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Fluorophenylamino)propanenitrile: Similar structure with the fluorine atom at the para position.

    3-(3-Chlorophenylamino)propanenitrile: Chlorine atom instead of fluorine.

    3-(3-Bromophenylamino)propanenitrile: Bromine atom instead of fluorine.

Uniqueness

3-(3-Fluorophenylamino)propanenitrile is unique due to the presence of the fluorine atom at the meta position, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .

Eigenschaften

Molekularformel

C9H9FN2

Molekulargewicht

164.18 g/mol

IUPAC-Name

3-(3-fluoroanilino)propanenitrile

InChI

InChI=1S/C9H9FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2

InChI-Schlüssel

XOSSIXDEFMTZJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)NCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.